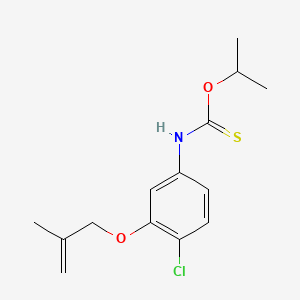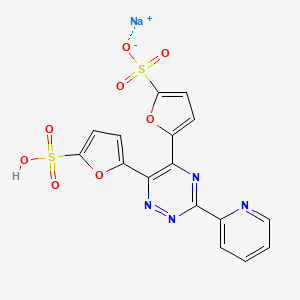
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H18ClNO2S . This compound is known for its unique structural features, which include a chloro-substituted phenyl ring and an ester functional group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-((2-methyl-2-propenyl)oxy)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with enzymes or receptors in biological systems. The chloro group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylpropyl) ester
- Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(2-methylpropyl) ester
Uniqueness
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester is unique due to its specific ester and chloro substituents, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and make it valuable for specific applications in research and industry .
Properties
CAS No. |
165550-00-5 |
|---|---|
Molecular Formula |
C14H18ClNO2S |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
O-propan-2-yl N-[4-chloro-3-(2-methylprop-2-enoxy)phenyl]carbamothioate |
InChI |
InChI=1S/C14H18ClNO2S/c1-9(2)8-17-13-7-11(5-6-12(13)15)16-14(19)18-10(3)4/h5-7,10H,1,8H2,2-4H3,(H,16,19) |
InChI Key |
LOMVTCOKAXFOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















